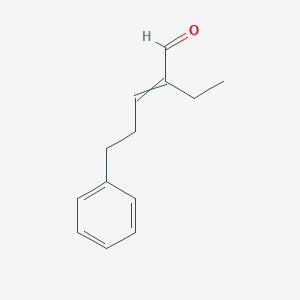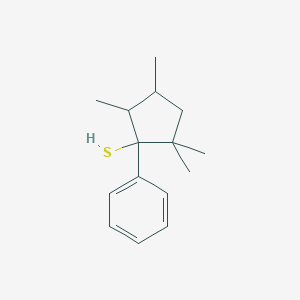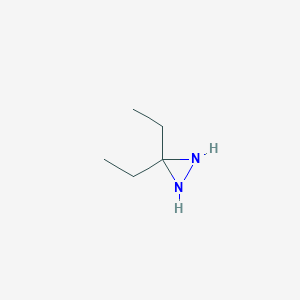
3,3-Diethyldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is a derivative of diaziridine, which is known for its weak nitrogen-nitrogen bond, low toxicity, and unique chemical properties . The structure of this compound consists of a diaziridine ring substituted with two ethyl groups at the 3-position, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyldiaziridine typically involves the reaction of ethylamine with a suitable diaziridine precursor under controlled conditions. One common method includes the cyclization of ethylhydrazine with ethyl chloroformate, followed by the removal of protective groups to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines, which are useful in photoaffinity labeling.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazine derivatives
Substitution: Substituted diaziridines
Scientific Research Applications
3,3-Diethyldiaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diethyldiaziridine involves its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
1,2-Bis(2-acetamidoethyl)diaziridine: Similar in structure but with different substituents, leading to distinct chemical properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A more complex diaziridine derivative with unique structural features.
Uniqueness: 3,3-Diethyldiaziridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other diaziridine derivatives . Its ability to form diazirines and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Properties
CAS No. |
52175-94-7 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3,3-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-5(4-2)6-7-5/h6-7H,3-4H2,1-2H3 |
InChI Key |
GWTMMAZSNMYMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
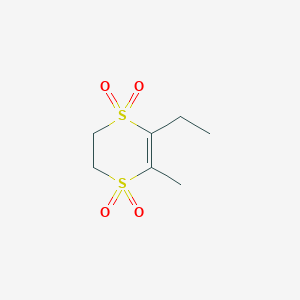
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

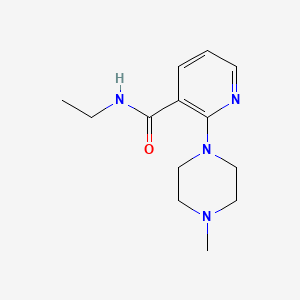

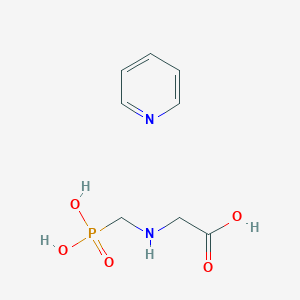
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
